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molecular formula C13H10ClN3O B8636487 8-Chloro-7-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 917969-26-7

8-Chloro-7-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B8636487
M. Wt: 259.69 g/mol
InChI Key: GMEKMVWPFRBGDC-UHFFFAOYSA-N
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Patent
US07572808B2

Procedure details

To a stirred solution of triphosgene (2.64 g, 8.9 mmol) in THF (25 mL) at room temperature under argon was added 1-(3-chloro-4-p-tolylpyridin-2-yl)hydrazine (0.692 g, 3.0 mmol). The reaction mixture was stirred at room temperature for 16 h. Analysis by HPLC/MS indicated that starting material had been consumed. Water (25 mL) was added while stirring. The resulting suspension was heated at 100° C. for 40 h. Upon cooling to room temperature, the desired product was filtered and further washed with water (15 mL×2). After drying in a vacuum oven under reduced pressure overnight, 562 mg of the title compound was obtained as a white solid. HPLC/MS: retention time=2.98 min, [M+H]+=260.
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
0.692 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)([O:4]C(=O)OC(Cl)(Cl)Cl)Cl.[Cl:13][C:14]1[C:15]([NH:27][NH2:28])=[N:16][CH:17]=[CH:18][C:19]=1[C:20]1[CH:25]=[CH:24][C:23]([CH3:26])=[CH:22][CH:21]=1>C1COCC1>[Cl:13][C:14]1[C:15]2[N:16]([C:2](=[O:4])[NH:28][N:27]=2)[CH:17]=[CH:18][C:19]=1[C:20]1[CH:21]=[CH:22][C:23]([CH3:26])=[CH:24][CH:25]=1

Inputs

Step One
Name
Quantity
2.64 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
0.692 g
Type
reactant
Smiles
ClC=1C(=NC=CC1C1=CC=C(C=C1)C)NN
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been consumed
ADDITION
Type
ADDITION
Details
Water (25 mL) was added
STIRRING
Type
STIRRING
Details
while stirring
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was heated at 100° C. for 40 h
Duration
40 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the desired product was filtered
WASH
Type
WASH
Details
further washed with water (15 mL×2)
CUSTOM
Type
CUSTOM
Details
After drying in a vacuum oven under reduced pressure overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1C=2N(C=CC1C1=CC=C(C=C1)C)C(NN2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 562 mg
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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